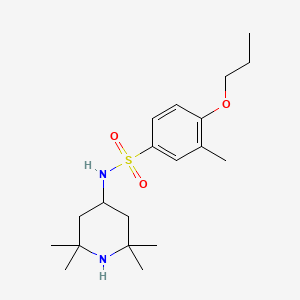
3-methyl-4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H32N2O3S and its molecular weight is 368.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It is known that similar compounds have been used in the catalytic protodeboronation of pinacol boronic esters .
Mode of Action
It is known that similar compounds have been used in a radical approach for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
Biochemical Pathways
This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Result of Action
It is known that similar compounds have been used in the formal total synthesis of δ-®-coniceine and indolizidine 209b .
生物活性
3-methyl-4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a chemical compound that has garnered attention for its potential biological activities. This compound is synthesized from various precursors and exhibits properties that may be useful in different applications, particularly in the fields of pharmaceuticals and materials science.
Chemical Structure and Properties
The molecular formula of this compound indicates a complex structure with multiple functional groups. The presence of the sulfonamide group is particularly noteworthy as it often contributes to the biological activity of compounds.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the piperidine derivative : The reaction begins with the preparation of 2,2,6,6-tetramethylpiperidin-4-ol.
- Sulfonation : The introduction of the benzenesulfonamide moiety is achieved through sulfonation reactions.
- Alkylation : The propoxy group is added via an alkylation reaction.
The biological activity of this compound can be attributed to its interaction with various biological targets. The sulfonamide group is known for its ability to inhibit certain enzymes and receptors, which may lead to therapeutic effects.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit antimicrobial properties. For instance:
- In vitro studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi.
- Case Study : A study conducted on sulfonamide derivatives demonstrated significant antibacterial activity against strains such as E. coli and Staphylococcus aureus.
Antioxidant Properties
Another area of interest is the antioxidant activity of this compound:
- Experimental Findings : Compounds containing 2,2,6,6-tetramethylpiperidine moieties have been reported to scavenge free radicals effectively.
- Mechanism : The antioxidant activity is likely due to the ability of the piperidine ring to stabilize free radicals through electron donation.
Applications
Due to its biological activity, this compound has potential applications in:
- Pharmaceuticals : As a candidate for developing new antimicrobial agents.
- Materials Science : As a stabilizer in polymers due to its light-stabilizing properties.
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Antimicrobial Activity | Moderate efficacy against E. coli and S. aureus | High in some cases |
| Antioxidant Activity | Effective scavenger of free radicals | Varies widely |
| Stability in Polymers | Acts as a light stabilizer | Commonly used |
特性
IUPAC Name |
3-methyl-4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O3S/c1-7-10-24-17-9-8-16(11-14(17)2)25(22,23)20-15-12-18(3,4)21-19(5,6)13-15/h8-9,11,15,20-21H,7,10,12-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKAJJIGHQXQOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














